![molecular formula C11H14BrN B2825665 2-(2-Bromophenyl)piperidine CAS No. 383128-15-2](/img/structure/B2825665.png)
2-(2-Bromophenyl)piperidine
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Overview
Description
“2-(2-Bromophenyl)piperidine” is an organic compound with the molecular weight of 240.14 . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .
Physical And Chemical Properties Analysis
“2-(2-Bromophenyl)piperidine” is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including 2-(2-Bromophenyl)piperidine, serve as essential building blocks in drug development. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, makes them versatile for constructing pharmacologically active compounds . Researchers explore various synthetic methods to functionalize piperidines, aiming to create novel drug candidates. The bromine substitution in this compound may influence its pharmacokinetics and interactions with biological targets.
Materials Science and Organic Synthesis
Beyond pharmaceutical applications, piperidines find use in materials science and organic synthesis. Their reactivity allows for the construction of functionalized molecules, polymers, and materials with tailored properties. Researchers investigate the incorporation of piperidine-based units into materials for diverse applications, such as sensors, catalysts, or optoelectronic devices.
Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives have been associated with various biological activities, including anticancer potential . They have been found to interact with several crucial signaling pathways essential for the establishment of cancers .
Mode of Action
Piperidine derivatives have been known to interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . In the context of anticancer activity, piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers, such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc .
Pharmacokinetics
It is noted that piperidine derivatives are generally considered to have high gastrointestinal absorption and are permeable to the blood-brain barrier .
Result of Action
Piperidine derivatives have been observed to lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
The success of piperidine derivatives in suzuki–miyaura coupling reactions has been attributed to a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
2-(2-bromophenyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQYYLIFPSPOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)piperidine | |
CAS RN |
383128-15-2 |
Source
|
Record name | 2-(2-bromophenyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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